N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cinnamamide
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Overview
Description
N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cinnamamide is a synthetic organic compound that features a unique combination of a cinnamamide moiety and a piperidine ring substituted with a tetrahydrothiopyran group
Mechanism of Action
Target of Action
The primary target of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cinnamamide, also known as BTRX-335140, is the κ-opioid receptor (KOR) . KOR is a type of opioid receptor that interacts with specific neurotransmitters in the brain and plays a significant role in regulating pain, mood, and stress responses.
Mode of Action
BTRX-335140 acts as a selective KOR antagonist . This means it binds to the KOR and blocks its activity, preventing the normal neurotransmitter from binding and activating the receptor. This inhibition can lead to changes in neuronal signaling and ultimately alter various physiological responses.
Pharmacokinetics
BTRX-335140 has been reported to have good ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties . This suggests that the compound is well-absorbed in the body, properly distributed to its site of action, metabolized efficiently, and excreted without causing significant toxicity. These properties are crucial for the compound’s bioavailability and overall effectiveness.
Result of Action
The molecular and cellular effects of BTRX-335140’s action are likely related to its inhibition of KOR activity. By blocking this receptor, it can modulate neuronal signaling and potentially alleviate symptoms related to pain, mood disorders, and stress responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cinnamamide typically involves a multi-step process:
Formation of the Piperidine Intermediate: The starting material, 4-piperidone, is reacted with tetrahydro-2H-thiopyran to form the intermediate 1-(tetrahydro-2H-thiopyran-4-yl)piperidine.
N-Methylation: The intermediate is then subjected to N-methylation using formaldehyde and formic acid to yield N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)piperidine.
Amidation: Finally, the N-methylated intermediate is reacted with cinnamoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiopyran ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the cinnamamide moiety, potentially converting it to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, especially at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used under basic conditions for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the cinnamamide moiety.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or mechanical properties.
Comparison with Similar Compounds
- N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide
- N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)phenylacetamide
Comparison: N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cinnamamide is unique due to the presence of the cinnamamide group, which imparts distinct electronic and steric properties compared to benzamide or phenylacetamide derivatives. This uniqueness can influence its binding affinity and specificity towards biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
(E)-3-phenyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2OS/c23-20(7-6-17-4-2-1-3-5-17)21-16-18-8-12-22(13-9-18)19-10-14-24-15-11-19/h1-7,18-19H,8-16H2,(H,21,23)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZNDRINYHHWOH-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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